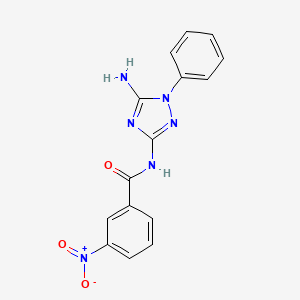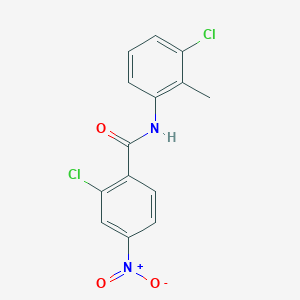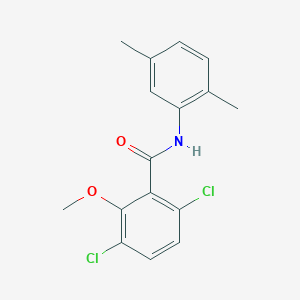![molecular formula C22H32N2O3 B5598375 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)
2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol represents a complex organic compound with potential interest in various chemical and pharmaceutical research areas. This compound, due to its intricate molecular structure, offers a unique profile for studying intermolecular interactions, synthesis pathways, and the relationship between structure and function.
Synthesis Analysis
The synthesis of complex molecules similar to the target compound often involves multi-step reactions, starting from simpler precursors. The use of phenyllithium as a metalating agent suggests a methodology for introducing phenyl groups into the core structure, providing insights into the synthesis of related compounds (Léon et al., 1988).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, reveals the conformational flexibility and the potential for forming an extended network of intramolecular and intermolecular hydrogen bonds. Such studies provide insights into how the compound's structure influences its properties and interactions within a crystal lattice (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be inferred from the synthesis and structural characterization of similar molecules. For example, the environmental-friendly catalytic hydrogenation developed for related compounds highlights the potential for achieving high yields and confirms the structure through various spectroscopic methods (Liu et al., 2011).
Applications De Recherche Scientifique
1. Chemical Structure and Properties
The compound's chemical structure, specifically its piperidine and pyrrolidine rings, has been studied for its conformational properties. Kumar et al. (2010) analyzed a similar compound, focusing on the envelope conformations of the piperidine and pyrrolidine rings, as well as their orientation with respect to other ring systems in the molecule. This information is valuable for understanding the 3D structure of related compounds, including 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol (Kumar et al., 2010).
2. Organocatalysis
Research by Singh et al. (2013) explored the use of pyrrolidine derivatives in organocatalysis, specifically in asymmetric Michael addition reactions. This study highlights the potential of pyrrolidine-based catalysts, a group to which our compound of interest belongs, in synthesizing various compounds with high yield and stereoselectivity (Singh et al., 2013).
3. Analytical Methodologies
Muszalska et al. (2005) developed analytical methods for a compound with a similar structure, focusing on UV spectrophotometric analysis and chromatographic techniques. These methodologies can be relevant for analyzing and determining the purity of 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol (Muszalska et al., 2005).
4. CO2 Solubility Studies
Liu et al. (2019) investigated the CO2 equilibrium solubility in novel tertiary amines, including pyrrolidine derivatives. Such research is crucial in developing new solvents and understanding their environmental interactions. This could extend to understanding the solubility properties of our compound of interest (Liu et al., 2019).
5. Luminescent Properties
Li et al. (2015) synthesized macrocyclic co-crystals based on pyridyl-substituted α,β-unsaturated ketones and studied their luminescent properties. This research area could be relevant for exploring the luminescent properties of our compound, which has a related structure (Li et al., 2015).
6. Vapor-Liquid Equilibrium and Viscosity Modeling
Pourabadeh et al. (2020) modeled the vapor-liquid equilibrium and viscosity of mixtures containing N-methyl-2-pyrrolidone. This research could inform studies on the physicochemical properties of our compound in various solvent systems (Pourabadeh et al., 2020).
Propriétés
IUPAC Name |
[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-18(10-8-17)20(25)24-15-5-6-19(16-24)21(26)23-13-3-4-14-23/h7-10,19,27H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZQHZSNXYZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)
![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)
![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)



![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)
![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

